molecular formula C9H11BrN2O2 B8131568 2-(4-Amino-2-bromophenoxy)-N-methylacetamide

2-(4-Amino-2-bromophenoxy)-N-methylacetamide

Cat. No.: B8131568
M. Wt: 259.10 g/mol
InChI Key: YJLVCAYTIVUNTL-UHFFFAOYSA-N
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Description

2-(4-Amino-2-bromophenoxy)-N-methylacetamide is an organic compound characterized by the presence of an amino group, a bromine atom, and a phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromophenoxy)-N-methylacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-amino-2-bromophenol.

    Etherification: The phenol group is etherified with chloroacetic acid to form 2-(4-amino-2-bromophenoxy)acetic acid.

    Amidation: The carboxylic acid group is then converted to an amide by reacting with methylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-bromophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Conversion of the amino group to nitro or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

Scientific Research Applications

2-(4-Amino-2-bromophenoxy)-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Biological Studies: Investigation of its biological activity and potential as a drug candidate.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-bromophenoxy)-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-2-bromophenoxy)acetamide
  • 2-(4-Amino-2-bromophenoxy)-N-ethylacetamide
  • 2-(4-Amino-2-bromophenoxy)-N-cyclopropylacetamide

Uniqueness

2-(4-Amino-2-bromophenoxy)-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs. The presence of the methyl group in the acetamide moiety can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(4-amino-2-bromophenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVCAYTIVUNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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